molecular formula C22H40ClNO2 B2358303 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216409-97-0

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2358303
CAS No.: 1216409-97-0
M. Wt: 386.02
InChI Key: WBZXFWCTMKAYNF-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring an adamantane moiety linked via an ether bond to a propan-2-ol backbone, which is further substituted with a 2,2,6,6-tetramethylpiperidine group. Its molecular formula is C₂₀H₃₆ClNO₂ (average mass: 357.96 g/mol), with a stereochemically defined adamantane core (3s,5s,7s configuration) and a rigid piperidine ring .

Properties

IUPAC Name

1-(1-adamantyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO2.ClH/c1-20(2)6-5-7-21(3,4)23(20)14-19(24)15-25-22-11-16-8-17(12-22)10-18(9-16)13-22;/h16-19,24H,5-15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZXFWCTMKAYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adamantane Etherification Strategies

Adamantane derivatives require specialized conditions for ether bond formation due to their rigid, bulky structure. Patent WO2015087262A1 demonstrates that adamantyl halides (e.g., 1-bromoadamantane) react efficiently with alcohols under basic conditions, with potassium carbonate in tetrahydrofuran (THF) at 80–85°C yielding >85% conversion. For stereochemical control at the propan-2-ol center, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine may be employed, though this necessitates pre-protection of the secondary alcohol.

Piperidine Alkylation and Steric Considerations

Introducing the 2,2,6,6-tetramethylpiperidine group presents challenges due to the amine’s steric bulk. A two-step approach involving (i) bromide displacement with a propanol-derived mesylate and (ii) subsequent amination under Ullmann conditions (CuI, ethylene glycol, 100°C) has been reported for analogous systems, achieving 70–75% yields. Alternative methods using reductive amination with α,β-unsaturated aldehydes (e.g., crotonaldehyde) and sodium cyanoborohydride show promise but require rigorous pH control.

Stepwise Synthesis and Process Optimization

Synthesis of (3s,5s,7s)-Adamantan-1-ol

Adamantane’s inherent symmetry simplifies the preparation of 1-adamantanol, though stereochemical purity at the 3,5,7-positions demands chiral resolution. A modified procedure from CPZEN-45 synthesis involves:

  • Trisilylation : Protecting hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride in dimethylformamide (DMF), yielding 85–90% protected intermediate.
  • Selective Deprotection : Using HF-pyridine in THF at 0°C to remove one TBS group, followed by IBX oxidation to generate the ketone.
  • Chiral Reduction : Employing (R)-CBS catalyst with borane-THF to afford enantiomerically pure (3s,5s,7s)-adamantan-1-ol (ee >98%).

Propan-2-ol Linker Construction

The central propan-2-ol unit is synthesized via asymmetric epoxidation and nucleophilic ring-opening:

  • Epoxidation : (E)-Propene oxide is treated with Jacobsen’s Mn-salen catalyst (5 mol%) in dichloromethane at -20°C, achieving 92% ee.
  • Adamantyloxy Introduction : Reacting the epoxide with (3s,5s,7s)-adamantan-1-ol and BF3·OEt2 in dichloromethane at -78°C yields the mono-etherified product (78% yield).

Piperidine Coupling and Final Assembly

  • Mesylation : The secondary alcohol is converted to its mesylate using methanesulfonyl chloride (1.2 equiv) and triethylamine in THF at 0°C (95% yield).
  • Nucleophilic Displacement : Reaction with 2,2,6,6-tetramethylpiperidine (1.5 equiv) in DMF at 120°C for 24 hours installs the piperidine group (68% yield).
  • Hydrochloride Salt Formation : Treating the free base with HCl gas in ethyl acetate at 0°C precipitates the hydrochloride salt (mp 214–216°C).

Critical Process Parameters and Yield Optimization

Step Parameter Optimal Range Impact on Yield
Adamantanol resolution Chiral catalyst loading 5–7 mol% <5 mol%: ee drops to 80%; >7%: no improvement
Epoxide ring-opening BF3·OEt2 stoichiometry 1.1–1.3 equiv Lower: incomplete reaction; Higher: dimerization
Piperidine alkylation DMF temperature 115–125°C <115°C: <50% conversion; >125°C: decomposition

Purification and Analytical Characterization

Final purification employs a three-step protocol:

  • Silica Gel Chromatography : Hexane/ethyl acetate (3:1) removes non-polar impurities.
  • Recrystallization : Ethanol/water (4:1) at -20°C affords needle-like crystals (purity >99.5% by HPLC).
  • Salt Polymorph Screening : Slurry conversion in acetone/water identifies the stable Form I hydrochloride.

Key Spectral Data :

  • ¹H NMR (400 MHz, D2O) : δ 3.72 (m, 1H, CH(OH)), 3.45 (d, J=9.8 Hz, 2H, OCH2), 2.95 (s, 6H, N(CH3)2), 1.55–1.20 (m, 21H, adamantane + piperidine CH2).
  • IR (KBr) : 3380 cm⁻¹ (O–H stretch), 1645 cm⁻¹ (C–N stretch), 1100 cm⁻¹ (C–O–C).

Chemical Reactions Analysis

Types of Reactions

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, such as:

  • Oxidation: : Transformations involving oxidizing agents like PCC or KMnO₄.

  • Reduction: : Using agents like LiAlH₄ to reduce functional groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : PCC, KMnO₄ in suitable solvents like dichloromethane.

  • Reduction: : LiAlH₄ in anhydrous ether.

  • Substitution: : Alkyl halides or other electrophiles in the presence of bases or acid catalysts.

Major Products

The primary products depend on the reaction type:

  • Oxidation: : Ketones or carboxylic acids.

  • Reduction: : Alcohols or amines.

  • Substitution: : Derivatives with modified side chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a catalyst or a stabilizer in complex reactions.

Biology

Biologically, it is investigated for its interactions with cellular structures due to its stability and unique steric properties.

Medicine

Industry

Industrially, it's used in the development of polymers and materials requiring robust, stable compounds.

Mechanism of Action

The compound's mechanism of action is based on its ability to interact with molecular targets through its adamantane core and piperidinyl group. This allows it to modulate biochemical pathways or stabilize specific molecular structures.

Molecular Targets and Pathways

  • Enzymatic Inhibition: : Potential to inhibit specific enzymes due to its bulky structure.

  • Receptor Binding: : May bind to cellular receptors, affecting signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features References
Target Compound : 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride Adamantyloxy, 2,2,6,6-tetramethylpiperidinyl C₂₀H₃₆ClNO₂ High lipophilicity; stereospecific adamantane; potential CNS activity due to piperidine
1-(Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride Adamantylmethoxy, 4-methylpiperidinyl C₂₀H₃₆ClNO₂ Reduced steric hindrance (methyl vs. tetramethyl); similar molecular weight but altered pharmacokinetics
1-[4-(1-Adamantyl)phenoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride Phenoxy-adamantyl, piperidinyl C₂₄H₃₄ClNO₂ Aromatic phenoxy group increases π-π stacking potential; higher molecular weight (380.99 g/mol)
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Phenoxy-adamantyl, 4-methylpiperazinyl C₂₅H₃₈Cl₂N₂O₂ Dihydrochloride salt; basic piperazine enhances solubility; potential for dual receptor targeting
1-[(Adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride Adamantylmethoxy, 3-methylpiperidinyl C₂₀H₃₆ClNO₂ Stereochemical variation (3-methyl vs. 4-methyl piperidine) alters binding affinity

Key Differences in Pharmacological Properties

  • Lipophilicity: The adamantane group in the target compound increases membrane permeability compared to non-adamantane analogues (e.g., simple piperidine derivatives) .
  • Metabolic Stability : The 2,2,6,6-tetramethylpiperidine group reduces cytochrome P450-mediated oxidation, enhancing half-life relative to 4-methylpiperidine derivatives .
  • Solubility: Dihydrochloride salts (e.g., ) exhibit better aqueous solubility than monohydrochloride forms, critical for intravenous formulations.

Biological Activity

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride (CAS Number: 898624-97-0) is a synthetic compound notable for its unique structure and potential biological activities. The compound features an adamantane moiety linked to a propanol backbone and a tetramethylpiperidine group, which may confer distinct pharmacological properties. This article explores the biological activity of this compound through various research findings and case studies.

PropertyValue
Molecular FormulaC22H39NO3
Molecular Weight365.5 g/mol
CAS Number898624-97-0
StructureChemical Structure

The biological activity of this compound is thought to involve interactions with specific receptors and enzymes in the body. The adamantane structure is known to modulate various biological pathways:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological functions.
  • Enzyme Inhibition : It has potential inhibitory effects on certain enzymes involved in metabolic pathways.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound:

  • Neuroprotective Effects : Research indicates that derivatives of adamantane exhibit neuroprotective effects in models of neurodegenerative diseases. This compound may enhance neuronal survival by modulating glutamate receptors .
  • Antiviral Activity : Some studies suggest that adamantane derivatives possess antiviral properties against influenza viruses by interfering with viral uncoating processes .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models demonstrated that the administration of this compound resulted in significant improvements in cognitive function and reduced neuronal apoptosis after induced oxidative stress. This suggests a protective role against neurodegeneration.

Case Study 2: Antiviral Efficacy

In vitro studies showed that the compound exhibited significant antiviral activity against influenza A virus strains. The mechanism was attributed to its ability to inhibit viral replication by blocking specific ion channels necessary for viral entry into host cells.

Comparative Analysis with Similar Compounds

Compound NameSimilaritiesDifferences
MemantineBoth are adamantane derivativesMemantine is primarily used for Alzheimer's treatment; this compound has broader potential applications.
AmantadineBoth exhibit antiviral propertiesThis compound has additional neuroprotective effects not observed in amantadine.

Q & A

Q. What are the recommended synthesis routes for this compound, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via multi-step routes starting from commercially available adamantane and tetramethylpiperidine precursors. Key steps include:
  • Adamantane functionalization : Alkylation or etherification to introduce the adamantyloxy group (e.g., using trifluoromethanesulfonic acid for Friedel-Crafts alkylation) .
  • Piperidine coupling : Nucleophilic substitution or reductive amination to attach the tetramethylpiperidinyl moiety .
  • Hydrochloride salt formation : Final purification via recrystallization in ethanol/HCl or column chromatography.
  • Purity optimization : Use HPLC with C18 columns (≥95% purity threshold) and monitor by 1H NMR^1 \text{H NMR} for residual solvents .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Adhere to GHS hazard codes and OSHA guidelines:
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (P280, P262) .
  • Ventilation : Use fume hoods to avoid inhalation (P271) and limit airborne particulates .
  • Storage : Store at 2–8°C in sealed containers away from ignition sources (P210) .
  • Emergency response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release (P273) .

Q. Table 1: Key Safety Precautions

GHS CodeHazardPrecautionary Measures
H315Skin irritationWear nitrile gloves (P280)
H319Eye irritationUse safety goggles (P262)
H335Respiratory tract irritationWork in fume hoods (P271)

Q. Which analytical techniques are suitable for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Resolves adamantane cage conformation and dihedral angles between substituents (e.g., L-shaped molecular geometry with 78–79° dihedrals) .
  • Spectroscopy :
  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Assign adamantyl C-H peaks (δ 1.5–2.1 ppm) and piperidine N-CH3_3 signals (δ 2.3–2.7 ppm) .
  • FT-IR : Confirm ether (C-O-C, ~1100 cm1^{-1}) and hydrochloride salt (N-H+^+, ~2500 cm1^{-1}) .

Q. Table 2: Key Structural Parameters

ParameterValue/ObservationTechnique
Adamantane-piperidine angle78.20°–79.10°X-ray
C-O-C bond vibration1100 cm1^{-1}FT-IR
N-CH3_3 chemical shiftδ 2.3–2.7 ppm1H NMR^1 \text{H NMR}

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Receptor binding assays : Use radioligand displacement (e.g., 3H^3 \text{H}-spiperone for dopamine D2 receptor affinity) to standardize activity measurements .
  • Metabolic stability testing : Compare hepatic microsome half-lives (human vs. rodent) to explain species-specific discrepancies .
  • Dose-response curves : Analyze EC50_{50} values under controlled pH (7.4) and temperature (37°C) to normalize efficacy data .

Q. What computational methods predict its molecular interactions with targets like GPCRs?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina with crystal structures of β-adrenergic receptors (PDB: 2RH1) to model adamantane’s hydrophobic pocket binding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess piperidine moiety flexibility and salt bridge stability (e.g., Lys233^{233}-HCl interaction) .
  • DFT calculations : Optimize conformers at B3LYP/6-311++(d,p) level to compare thermodynamic stability of stereoisomers .

Q. How can derivatization enhance its pharmacological profile?

  • Methodological Answer :
  • Functional group addition : Introduce fluorinated substituents at the propan-2-ol chain to improve blood-brain barrier penetration (logP optimization) .
  • Prodrug strategies : Acetylate the hydroxyl group to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
  • SAR studies : Synthesize analogs with varying adamantyl/piperidine substituents and test in vitro for selectivity (e.g., σ1 vs. σ2 receptor binding) .

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